Ervogastat is classified under hepatoprotectants and small molecules, specifically targeting the inhibition of diacylglycerol O-acyltransferase 2. This enzyme plays a significant role in the final step of triglyceride synthesis in the liver, making it a critical target for conditions characterized by excessive fat deposition in hepatic tissues.
The synthesis of ervogastat involves complex organic chemistry techniques typically used for small molecule drug development. While specific synthetic pathways are proprietary to Pfizer, general methodologies for synthesizing DGAT2 inhibitors often include:
Ervogastat's molecular structure is characterized by its unique arrangement of atoms that confer its biological activity. The compound's structural data can be summarized as follows:
Ervogastat primarily functions through competitive inhibition of diacylglycerol O-acyltransferase 2. The key chemical reactions involved include:
The mechanism of action for ervogastat involves:
Ervogastat exhibits several notable physical and chemical properties:
Ervogastat is primarily being investigated for its applications in treating metabolic liver diseases such as:
Clinical trials are ongoing to assess its efficacy both as a monotherapy and in combination with other agents like acetyl-CoA carboxylase inhibitors .
Non-alcoholic steatohepatitis represents a progressive inflammatory form of non-alcoholic fatty liver disease characterized by hepatocellular injury, inflammation, and varying degrees of fibrosis. The pathogenesis centers on lipotoxicity—a process wherein excessive free fatty acids and lipid metabolites accumulate within hepatocytes, triggering cellular stress, mitochondrial dysfunction, and activation of inflammatory cascades [4]. This lipid overload stems from multiple sources: enhanced peripheral adipose tissue lipolysis, de novo lipogenesis upregulation, and impaired hepatic fatty acid oxidation and very-low-density lipoprotein secretion. Diacylglycerols and ceramides act as key lipotoxic molecules, promoting endoplasmic reticulum stress, apoptosis, and stellate cell activation, ultimately driving fibrosis progression [2] [4]. The culmination of these events establishes a histopathological pattern of steatosis, ballooning degeneration, and lobular inflammation, which defines non-alcoholic steatohepatitis and differentiates it from simple steatosis [1].
Diacylglycerol O-acyltransferase 2 is an endoplasmic reticulum-membrane-bound enzyme that catalyzes the terminal step in triglyceride synthesis by facilitating the esterification of diacylglycerol with a fatty acyl-coenzyme A substrate. Unlike Diacylglycerol O-acyltransferase 1, which belongs to the mammalian acyl-CoA:cholesterol acyltransferase-related gene family and exhibits broader tissue distribution, Diacylglycerol O-acyltransferase 2 derives from a distinct gene family and demonstrates predominant hepatic expression with specificity for esterifying endogenously synthesized fatty acids [6]. This enzymatic specialization positions Diacylglycerol O-acyltransferase 2 as the principal mediator of de novo lipogenesis-derived triglyceride formation. Crucially, Diacylglycerol O-acyltransferase 2 activity is physiologically coupled with the transcriptional regulation of lipogenic genes, including sterol regulatory element-binding protein 1c and carbohydrate-responsive element-binding protein. Inhibition studies reveal that suppressing Diacylglycerol O-acyltransferase 2 not only reduces triglyceride synthesis but also downregulates these master lipogenic transcription factors, creating a feedback loop that attenuates the entire lipogenic pathway [2] [6].
Pharmacological inhibition of Diacylglycerol O-acyltransferase 2 offers a mechanistically grounded strategy to counteract hepatic lipotoxicity through multiple convergent pathways:
Table 1: Mechanistic Consequences of Diacylglycerol O-Acyltransferase 2 Inhibition in Non-Alcoholic Steatohepatitis Pathophysiology
Pathogenic Process | Effect of Diacylglycerol O-Acyltransferase 2 Inhibition | Observed Outcome |
---|---|---|
Hepatic Triglyceride Synthesis | Direct blockade of terminal triglyceride formation | Reduced hepatic steatosis; decreased lipid droplet accumulation [2] [8] |
De Novo Lipogenesis | Downregulation of sterol regulatory element-binding protein 1c and target gene expression | Reduced flux of fatty acids into triglyceride pool [2] [6] |
Lipotoxic Metabolite Accumulation | Diversion of diacylglycerol toward alternative metabolic pathways | Potential reduction in cellular stress and apoptosis [6] |
Hepatic Insulin Resistance | Improved insulin receptor signaling due to reduced lipid interference | Enhanced glucose homeostasis; reduced inflammation [2] |
Inflammation & Fibrosis | Indirect reduction via decreased hepatocyte injury and lipokine production | Amelioration of ballooning, lobular inflammation, fibrosis progression [2] |
Ervogastat (PF-06865571) represents a potent, selective small-molecule inhibitor of Diacylglycerol O-acyltransferase 2 developed specifically to address the metabolic dysregulation underlying non-alcoholic steatohepatitis. Its molecular structure (C~21~H~21~N~5~O~4~; CAS 2186700-33-2) underpins its targeted binding to the Diacylglycerol O-acyltransferase 2 enzyme [8]. Preclinical characterization confirmed Ervogastat's ability to significantly reduce hepatic triglyceride concentrations, liver weight, and expression of lipogenic genes in diet-induced rodent models of non-alcoholic steatohepatitis. Notably, these effects occurred without inducing the gastrointestinal adverse effects (e.g., diarrhea, vomiting) historically associated with Diacylglycerol O-acyltransferase 1 inhibition, highlighting the target specificity and therapeutic advantage of Diacylglycerol O-acyltransferase 2 blockade [6].
Early clinical validation emerged from a phase 1 study in participants with non-alcoholic fatty liver disease, where treatment with Ervogastat (1500 mg/day) for 14 days significantly reduced hepatic steatosis, as quantified by magnetic resonance imaging-proton density fat fraction, alongside reductions in alanine aminotransferase, aspartate aminotransferase, alkaline phosphatase, and total bilirubin [2]. This proof-of-concept human data established Ervogastat's antisteatotic activity and supported its progression into larger trials.
Ervogastat is distinguished from other Diacylglycerol O-acyltransferase 2-targeted modalities, such as the antisense oligonucleotide IONIS-DGAT2Rx. While antisense inhibitors reduce Diacylglycerol O-acyltransferase 2 expression by degrading its messenger ribonucleic acid, Ervogastat acts via direct, reversible enzyme inhibition, offering a different pharmacological profile. IONIS-DGAT2Rx demonstrated a mean absolute reduction in liver fat of 5.2% after 13 weeks in a phase 2 trial involving patients with type 2 diabetes and non-alcoholic fatty liver disease [3]. However, Ervogastat's development strategy increasingly focuses on its synergistic potential when combined with acetyl-CoA carboxylase inhibitors like clesacostat (PF-05221304). This combination leverages complementary mechanisms—acetyl-CoA carboxylase inhibition reduces fatty acid synthesis upstream, while Diacylglycerol O-acyltransferase 2 inhibition blocks triglyceride assembly downstream—potentially yielding greater efficacy on histopathological endpoints, including inflammation and fibrosis, than monotherapy. The U.S. Food and Drug Administration granted Fast Track designation to the Ervogastat/clesacostat combination for non-alcoholic steatohepatitis with liver fibrosis in 2022, recognizing its potential to address a serious unmet medical need [5].
Table 2: Key Differentiators of Ervogastat Among Investigational Diacylglycerol O-Acyltransferase 2-Targeted Agents
Feature | Ervogastat (PF-06865571) | IONIS-DGAT2Rx (Antisense Oligonucleotide) |
---|---|---|
Modality | Small molecule, reversible enzyme inhibitor | Antisense oligonucleotide (messenger ribonucleic acid inhibitor) |
Primary Mechanism | Direct blockade of Diacylglycerol O-acyltransferase 2 enzymatic activity | Reduction of Diacylglycerol O-acyltransferase 2 protein expression |
Dosing Route | Oral | Subcutaneous injection |
Reported Efficacy (Liver Fat Reduction) | Significant reduction by day 14 (phase 1) [2] | Mean absolute reduction of 5.2% at week 13 (phase 2) [3] |
Combination Strategy | Advanced development with acetyl-CoA carboxylase inhibitor (clesacostat) [1] [5] | Primarily investigated as monotherapy [3] |
Regulatory Status | Phase 2 (combination Fast Tracked) [5] | Phase 2 completed [3] |
CAS No.: 79-76-5
CAS No.: 92292-84-7
CAS No.:
CAS No.:
CAS No.: 210643-85-9
CAS No.: 123301-46-2